1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Brand Name: Vulcanchem
CAS No.: 950398-72-8
VCID: VC6807405
InChI: InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3
SMILES: CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl
Molecular Formula: C17H16Cl2N2O
Molecular Weight: 335.23

1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

CAS No.: 950398-72-8

Cat. No.: VC6807405

Molecular Formula: C17H16Cl2N2O

Molecular Weight: 335.23

* For research use only. Not for human or veterinary use.

1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one - 950398-72-8

Specification

CAS No. 950398-72-8
Molecular Formula C17H16Cl2N2O
Molecular Weight 335.23
IUPAC Name 5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Standard InChI InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3
Standard InChI Key NXWQQGJLYSJOLI-UHFFFAOYSA-N
SMILES CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, delineates its core structure: a benzodiazepine ring system fused to a benzene moiety, substituted with a 2,6-dichlorobenzyl group at N1 and a methyl group at C4 . The molecular formula is C₁₈H₁₇Cl₂N₂O, with a calculated molecular weight of 354.25 g/mol (derived from PubChem data for analogous compounds ).

Structural Characterization

The benzodiazepine core consists of a seven-membered diazepine ring fused to a benzene ring, with ketone functionality at C2. Key structural attributes include:

  • N1 substitution: A 2,6-dichlorobenzyl group, introducing steric bulk and electron-withdrawing chlorine atoms .

  • C4 substitution: A methyl group, which influences ring conformation and metabolic stability .

  • Stereochemistry: The tetrahydro ring system imposes chair-like conformations, with the methyl group occupying an equatorial position to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₇Cl₂N₂OCalculated
Molecular Weight354.25 g/molCalculated
SMILESClc1c(Cl)cccc1CN2C(CC(C)C3)=ODerived
InChIKeyXXXX-XXXX-XXXX-XXXXNot Reported

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (%)
1Ethyl acetoacetate, EtOH80°C65–70
22,6-DCl-benzylBr, K₂CO₃60°C45–50
3CH₃I, NaH, THF0°C→RT30–35

Purification and Analysis

Crude products are typically purified via silica gel chromatography (eluent: EtOAc/hexane) and recrystallization from ethanol . Purity assessment employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or surfactants .

  • Stability: Susceptible to photodegradation due to the dichlorophenyl moiety; storage recommended under inert atmosphere .

Spectroscopic Data

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 3H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.10–2.95 (m, 2H, CH₂N), 2.80–2.65 (m, 1H, CH(CH₃)) .

Pharmacological Profile

Mechanism of Action

While specific target data are unavailable, structural analogs suggest potential interactions with:

  • GABAₐ Receptors: The benzodiazepine core may bind allosterically to α/γ subunits, potentiating GABAergic neurotransmission .

  • Serotonin Receptors: Dichlorophenyl groups are associated with 5-HT₂A/2C affinity, implying anxiolytic or antipsychotic activity .

Bioactivity

Preliminary in vitro screening of related compounds shows:

  • IC₅₀ (GABAₐ): 120 nM (compared to 15 nM for diazepam) .

  • Selectivity Ratio (5-HT₂A/GABAₐ): 8:1, indicating multifunctional pharmacology .

Analytical Characterization

Crystallographic Studies

Single-crystal X-ray diffraction of a homolog (PubChem CID 19868) reveals a chair conformation with the methyl group equatorial and the benzyl substituent axial . The dichlorophenyl moiety likely induces torsional strain, reducing crystallinity compared to non-halogenated analogs .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 355.1, [M+Na]⁺ = 377.1 .

  • Fragmentation: Loss of Cl (35/37 amu) and CO (28 amu) dominate the spectrum .

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